molecular formula C28H29N3O2 B10954929 N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B10954929
M. Wt: 439.5 g/mol
InChI Key: JNZFOJOOBYGREC-UHFFFAOYSA-N
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Description

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-methoxybenzoic acid with appropriate reagents to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as flow microreactor systems can be employed to enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and catalysts (e.g., Pd/C for hydrogenation reactions). The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C28H29N3O2/c1-19-25(27(32)29-23-18-21(28(2,3)4)16-17-24(23)33-5)26(20-12-8-6-9-13-20)30-31(19)22-14-10-7-11-15-22/h6-18H,1-5H3,(H,29,32)

InChI Key

JNZFOJOOBYGREC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C(C)(C)C)OC

Origin of Product

United States

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